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1,3,3a,4,7,7a-hexahydro-2-benzofuran

Cat. No.: B6267976
CAS No.: 4743-55-9
M. Wt: 124.18 g/mol
InChI Key: JQDSHMKTGWQGHB-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Core in Chemical Synthesis and Derivatives

The benzofuran nucleus is a fundamental structural unit found in numerous natural products and synthetic molecules with a wide range of biological activities. nih.gov These activities include anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties. nih.gov The broad spectrum of biological effects associated with benzofuran derivatives has fueled extensive research into their synthesis and functionalization. nih.govrsc.org

The synthetic accessibility and the ability to introduce diverse substituents onto the benzofuran ring system allow chemists to fine-tune the steric and electronic properties of the molecule, leading to the development of compounds with optimized biological profiles. organic-chemistry.org Numerous synthetic methodologies have been developed to construct the benzofuran core, including transition-metal-catalyzed cyclizations and intramolecular additions, highlighting the ongoing interest in this versatile scaffold. organic-chemistry.orgacs.org

Table 1: Examples of Biologically Active Benzofuran Derivatives

Compound ClassBiological ActivityReference
Mono-indole and mono-benzofuran derivativesAntibacterial nih.gov
Thiophene-substituted benzofuransOrganic photovoltaics nih.gov
Benzofuran hydrazonesAntioxidant, photoprotective, antiproliferative researchgate.net

Overview of Saturated and Partially Saturated Benzofuran Analogs

While the aromatic benzofuran system is of great importance, its saturated and partially saturated analogs, such as hexahydrobenzofurans, offer access to a different chemical space with distinct three-dimensional structures and properties. The reduction of the furan (B31954) and/or the benzene (B151609) ring leads to a loss of planarity and the introduction of stereocenters, which can significantly influence the biological activity and physical properties of the resulting molecules.

For instance, the 2,3-dihydrobenzofuran, also known as coumaran, is a common structural motif in natural products and pharmaceuticals. slideshare.net Further saturation to the hexahydrobenzofuran level, as in 1,3,3a,4,7,7a-hexahydro-2-benzofuran, results in a flexible bicyclic system with multiple chiral centers. These saturated analogs are often explored for their potential in fragrance applications and as intermediates in the synthesis of more complex molecules. google.com

Scope and Research Focus on this compound and Related Bicyclic Systems

The specific isomer, this compound, represents a partially saturated benzofuran system where the cyclohexene (B86901) ring is fused to a dihydrofuran ring. This particular scaffold and related bicyclic systems are of interest for their unique conformational properties and as precursors in the synthesis of various target molecules.

Research in this area often involves the development of stereoselective synthetic routes to access specific diastereomers of the hexahydrobenzofuran core. The control of stereochemistry is crucial as different isomers can exhibit vastly different biological activities. For example, derivatives of hexahydro-2H-benzo[b]furo[2,3-a]quinolizine have been investigated as potent and selective alpha-2-adrenoceptor antagonists, where the stereoisomerism plays a critical role in their pharmacological profile. nih.gov

Furthermore, related bicyclic systems like bicyclo[2.2.1]heptane derivatives, which share the feature of a constrained ring system, are also actively studied for their applications in various fields, including as fragrance materials and in the synthesis of chiral ligands and catalysts. sigmaaldrich.comchemicalbook.com The study of these scaffolds provides valuable insights into the structure-activity relationships of conformationally restricted molecules.

Table 2: Investigated Hexahydrobenzofuran and Related Bicyclic Systems

Compound/SystemArea of Research/ApplicationReference
This compound-1,3-dioneChemical intermediate chemicalbook.com
3a,4,5,6,7,7a-Hexahydro-1-benzofuranChemical intermediate nih.gov
N-(1,3,4,6,7,12b-hexahydro-2H-benzo[b]furo[2,3-a]quinolizin-2-yl) derivativesSelective alpha 2-adrenoceptor antagonists nih.gov
Bicyclo[2.2.2]octane derivativesFragrance materials google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSHMKTGWQGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956182
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-42-6, 4743-55-9
Record name NSC292897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
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Synthetic Methodologies and Strategies for 1,3,3a,4,7,7a Hexahydro 2 Benzofuran

Cycloaddition Reactions in the Construction of the Hexahydrobenzofuran Skeleton

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, enabling the formation of multiple carbon-carbon bonds in a single, atom-economical step. rsc.org For the hexahydrobenzofuran skeleton, both [4+2] and [3+2] cycloaddition strategies have proven effective.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a prototypical and widely applied method for forming six-membered rings. wikipedia.org This reaction involves the interaction of a conjugated diene with a dienophile to create a cyclohexene (B86901) derivative. wikipedia.orgchegg.com Its reliability in controlling regio- and stereochemical outcomes makes it a powerful tool in organic synthesis. wikipedia.org

A classic and direct approach to the 1,3,3a,4,7,7a-hexahydro-2-benzofuran skeleton involves the Diels-Alder reaction between furan (B31954), acting as the diene, and maleic anhydride (B1165640), the dienophile. zbaqchem.comzbaqchem.com This reaction proceeds through a concerted mechanism where two new sigma bonds are formed simultaneously, resulting in a bicyclic adduct. zbaqchem.comzbaqchem.com The product of this specific reaction is cis-1,2,3,6-tetrahydro-3,6-epoxyphthalic anhydride, which is a derivative known as this compound-1,3-dione. chemicalbook.com The reaction is typically exothermic and can occur under ambient conditions. zbaqchem.com

The mechanism involves a cycloaddition where the furan and maleic anhydride react to form a cyclic intermediate containing a six-membered ring. zbaqchem.com This intermediate then undergoes ring closure to yield the final Diels-Alder adduct, which features a five-membered ring fused to a six-membered ring. zbaqchem.com

The efficiency and selectivity of the Diels-Alder reaction can be significantly influenced by modifying the electronic properties of the diene and dienophile. Computational studies have explored how substituents on the furan ring affect its reactivity with maleic anhydride. rsc.org Compared to a similar reaction with cyclopentadiene, furan is found to be less reactive. rsc.org However, this reactivity can be enhanced.

The presence of electron-donating or electron-withdrawing substituents at the 2- or 3-positions of the furan ring can modify both the reactivity and the selectivity of the cycloaddition. rsc.org For instance, certain substitutions can alter the energy of the transition state, making the reaction more or less favorable. In a reaction involving N,N-dimethylfuran-2-amine, the interaction energy becomes a deciding factor in the preference for a specific isomer. rsc.org

Table 1: Effect of Furan Substitution on Diels-Alder Reactivity

Diene Substituent Position Substituent Type Impact on Reactivity with Maleic Anhydride
Furan - None Baseline reactivity, less reactive than cyclopentadiene. rsc.org
3-Nitrofu ran 3 Electron-Withdrawing Alters reactivity and selectivity profiles. rsc.org
N,N-dimethylfuran-2-amine 2 Electron-Donating Influences isomer preference through interaction energy. rsc.org

A key feature of the Diels-Alder reaction is its high degree of stereochemical control. zbaqchem.com The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. zbaqchem.commasterorganicchemistry.com When a substituted diene and dienophile react, two primary diastereomeric products can be formed: endo and exo.

In the context of the furan and maleic anhydride reaction, the endo transition state is one where the substituent on the dienophile (the anhydride portion) is oriented toward the diene's π-system. wikipedia.org Generally, the endo product is kinetically favored and forms faster. However, the exo product is often the more thermodynamically stable isomer. Computational analysis of the reaction between furan and maleic anhydride shows that furan is less endo-selective compared to cyclopentadiene. rsc.org The conversion between the kinetically favored endo and the thermodynamically stable exo isomers can be influenced by reaction conditions such as temperature. nih.gov

The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a powerful strategy for constructing complex polycyclic systems. researchgate.net This approach is advantageous as it pre-organizes the reacting components, often leading to increased reaction rates and high stereoselectivity under milder conditions. researchgate.net

In IMDA reactions, two rings are formed in a single step. researchgate.net These reactions are typically classified into two main types:

Type I: The tether connecting the diene and dienophile is attached to the terminus (C4 position) of the diene. This arrangement usually leads to the formation of a fused bicyclic product. princeton.edu

Type II: The tether is connected to the C3 position of the diene, which results in a bridged bicyclic product. princeton.edumasterorganicchemistry.com

This methodology is highly effective for forming five- and six-membered rings as part of the fused or bridged system. masterorganicchemistry.com IMDA reactions have been successfully employed in the synthesis of various natural products, demonstrating their utility in creating analogous bicyclic ether frameworks. uottawa.ca

[3+2]-Cycloaddition Processes for Benzofuran-3(2H)-one Frameworks

Beyond the [4+2] Diels-Alder reaction, [3+2] cycloaddition processes provide an alternative route to related heterocyclic structures. An efficient dearomative [3+2] cycloaddition has been developed for the synthesis of benzofuro[3,2-b]indol-3-one derivatives, which contain a core structure related to the benzofuranone framework. nih.govresearchgate.net

This reaction involves the combination of 2-nitrobenzofurans and para-quinamines. nih.gov The process proceeds smoothly under mild conditions, affording polycyclic products in good to excellent yields and with high diastereoselectivity. nih.govresearchgate.net The reaction is initiated by a base, such as potassium carbonate, and typically occurs in a solvent like acetonitrile (B52724) at elevated temperatures. researchgate.net This methodology has been shown to be scalable, highlighting its practical utility in synthetic applications. nih.gov

Table 2: Selected Examples of Dearomative [3+2] Cycloaddition for Benzofuro[3,2-b]indol-3-one Synthesis

para-Quinamine (1) Substituent 2-Nitrobenzofuran (2) Substituent Base Yield (%) Diastereomeric Ratio (dr)
H H K₂CO₃ 95 >20:1
2-Me H K₂CO₃ 98 >20:1
2-F H K₂CO₃ 93 >20:1
2-Cl H K₂CO₃ 90 >20:1
H 5-OMe K₂CO₃ 91 >20:1
H 5-Cl K₂CO₃ 85 >20:1

Data sourced from a study on the dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans. nih.govresearchgate.net

This approach represents the first instance of an N-triggered dearomative [3+2] cycloaddition involving 2-nitrobenzofurans, expanding the synthetic toolkit for constructing complex heterocyclic frameworks. nih.gov

Alternative Synthetic Approaches

Beyond traditional methods, the synthesis of the hexahydro-2-benzofuran core can be achieved through various innovative strategies, including specialized cyclization reactions, rearrangements, functional group interconversions, and organocatalytic approaches.

Cyclization Reactions Utilizing Precursors

The formation of the fused ring system often relies on the cyclization of carefully designed acyclic or monocyclic precursors.

One prominent method involves an acid-catalyzed cyclization of an acetal-containing precursor. wuxibiology.com In this process, the substrate is first protonated under acidic conditions, leading to the elimination of an alcohol (like methanol) to form a reactive oxonium ion. wuxibiology.com Subsequent intramolecular nucleophilic attack by the phenyl ring onto this ion initiates the ring closure, followed by a second elimination to yield the benzofuran (B130515) product. wuxibiology.com The regioselectivity of this cyclization can be influenced by the electronic properties of the aromatic ring. wuxibiology.com

Another effective approach begins with the reduction of a suitable benzofuran derivative, which is then followed by an acid-catalyzed cyclization to form the saturated heterocyclic ring.

The table below summarizes key cyclization strategies.

Starting Material TypeKey Reagents/ConditionsProduct TypeRef
Acetal PrecursorPolyphosphoric Acid (PPA), 110 °CRegioisomeric Benzofurans wuxibiology.com
Benzofuran Derivative1. Reducing Agent 2. Acid CatalystHexahydro-2-benzofuran
Diol PrecursorAcid Catalyst, RefluxLactone

Oxidative Rearrangement Strategies

Oxidative rearrangements offer a powerful tool for constructing the benzofuran skeleton, often proceeding through complex cascade reactions.

A metal-free approach utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org This reaction proceeds efficiently in solvents like acetonitrile. organic-chemistry.org An iodine(III)-catalyzed version of this oxidative cyclization is also possible using a catalytic amount of PhI(OAc)₂ in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid, affording good to excellent yields. organic-chemistry.org

Tandem oxidative cyclization has also been employed to create complex, multi-cyclic analogs. For instance, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) has been used to induce the formation of the heterocyclic ring system in the synthesis of unnatural galanthamine (B1674398) analogs, demonstrating the power of this method to build intricate molecular architectures. nih.govresearchgate.net

Precursor TypeKey Reagents/ConditionsProductRef
ortho-Hydroxystilbenes(Diacetoxyiodo)benzene (stoichiometric)2-Arylbenzofuran organic-chemistry.org
ortho-HydroxystilbenesPhI(OAc)₂ (catalytic), m-CPBA2-Arylbenzofuran organic-chemistry.org
Norbelladine AnalogK₃[Fe(CN)₆]Unnatural Galanthamine Analog nih.govresearchgate.net

Functional Group Modifications for Derivatives

Once the core hexahydro-2-benzofuran structure is established, its functional groups can be modified to produce a variety of derivatives. These transformations are crucial for structure-activity relationship studies and for preparing more complex target molecules.

The ether linkage within the furan ring is a defining feature of the scaffold. In derivatives containing hydroxyl groups, standard etherification protocols can be applied. For example, the synthesis of benzofuro benzopyrones has been achieved by condensing a 7-hydroxy-3-phenyl-[4H]-1-benzopyran-4-one with 2-bromocyclohexanone (B1249149) to yield the corresponding ether. researchgate.net This highlights how ether formation on a precursor can be a key step leading to the eventual construction of more complex fused systems.

The functional groups inherent to benzofuran derivatives, particularly lactones, are amenable to a range of reduction and oxidation reactions.

Reduction of a lactone ring within a hexahydro-2-benzofuran-1(3H)-one structure can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). This reaction typically opens the lactone to furnish the corresponding diol.

Conversely, oxidation of the core structure can target different positions. While the saturated carbocyclic ring is generally robust, functional groups on the molecule can be oxidized. For example, a related benzofuran-2-carboxylic acid can be produced via the Perkin reaction, which involves heating a precursor to lose carbon dioxide. youtube.com

Reaction TypeReagentsFunctional Group Transformation
Reduction Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)Lactone → Diol
Oxidation Heat (Decarboxylation)Carboxylic Acid → Benzofuran

Organocatalytic Methods for Ring System Formation

The use of small organic molecules as catalysts has emerged as a significant strategy in modern synthesis, offering mild conditions and high enantioselectivity.

N-Heterocyclic carbenes (NHCs) have been utilized in organocatalytic approaches to synthesize benzofuran-3(2H)-ones. mdpi.com These reactions often involve an intramolecular Stetter reaction, an umpolung process where the NHC catalyst reverses the normal reactivity of an aldehyde. mdpi.com This allows for the formation of carbon-carbon bonds under neutral conditions.

Furthermore, a combined catalytic system using a Brønsted base and an NHC has been developed for the one-pot, intramolecular double cyclization of ortho-substituted cinnamaldehydes. nih.gov This powerful strategy leads to the enantioselective formation of cyclopenta[b]benzofurans, demonstrating the potential of organocatalysis to construct complex polycyclic systems with high stereocontrol. nih.gov The use of different organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can also mediate cascade cyclizations to produce highly functionalized aminobenzofuran derivatives. dntb.gov.uanih.gov

Catalyst TypeReactionSubstrate TypeProductRef
N-Heterocyclic Carbene (NHC)Intramolecular Stetter ReactionAldehyde-Michael AcceptorBenzofuran-3(2H)-one mdpi.com
Brønsted Base + NHCIntramolecular Double Cyclizationortho-Substituted CinnamaldehydeCyclopenta[b]benzofuran nih.gov
4-Dimethylaminopyridine (DMAP)Cascade Cyclizationortho-Hydroxy α-AminosulfoneAminobenzofuran Spiroindanone nih.gov

Stereoselective Synthesis of Enantiomerically Enriched Analogs

The development of synthetic routes to enantiomerically pure analogs of this compound is a significant area of research, driven by the prevalence of this core structure in numerous biologically active molecules. These strategies often rely on asymmetric catalysis to establish the key stereocenters present in the saturated carbocyclic and heterocyclic rings.

A notable approach involves the asymmetric intramolecular Stetter reaction, which can generate hydrobenzofuranones with high levels of enantioselectivity. nih.gov These hydrobenzofuranones are valuable intermediates that can be further elaborated to the desired hexahydro-2-benzofuran skeleton. The process typically starts with the dearomatization of readily available phenols, followed by oxidation to yield cyclohexadienyloxyacetaldehydes. These precursors then undergo a desymmetrizing cyclization catalyzed by a chiral triazolium salt. nih.gov This method allows for the formation of up to three contiguous stereocenters with excellent enantiomeric excess (ee). nih.gov

The reaction's effectiveness has been demonstrated with a variety of substrates, showcasing its tolerance to different substitution patterns on the cyclohexadienone ring. For instance, substituents at the 4-position, ranging from simple alkyl groups like methyl and ethyl to bulkier groups like tert-butyl, consistently lead to products with high enantioselectivities, often exceeding 90% ee. nih.gov

Detailed findings from the asymmetric intramolecular Stetter reaction for the synthesis of various hydrobenzofuranone precursors are presented below:

Table 1: Asymmetric Intramolecular Stetter Reaction for the Synthesis of Hydrobenzofuranones

Entry Substrate (R group at 4-position) Product Yield (%) ee (%)
1 Methyl 3a-Methyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one 85 94
2 Ethyl 3a-Ethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one 82 93
3 Isopropyl 3a-Isopropyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one 78 92
4 tert-Butyl 3a-(tert-Butyl)-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one 75 94
5 Phenyl 3a-Phenyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one 68 88
6 4-Methoxyphenyl 3a-(4-Methoxyphenyl)-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one 71 85

Data sourced from studies on the desymmetrization of cyclohexadienones. The products are hydrobenzofuranones, which are precursors to the fully saturated hexahydro-2-benzofuran system. nih.gov

Another key strategy for achieving enantioselectivity is through asymmetric Diels-Alder reactions. The reaction between a diene and a dienophile can be rendered stereoselective by employing chiral catalysts or auxiliaries, thereby controlling the formation of the stereocenters in the resulting cyclohexene ring, which is a core component of the this compound structure.

While direct enantioselective syntheses of the parent this compound are not extensively documented in isolation, the principles are well-established within the broader context of benzofuran synthesis. For more complex fused systems incorporating the hexahydro-benzofuran moiety, multi-step sequences involving chiral reductions and palladium-mediated cyclizations have also proven effective. rsc.org These methodologies underscore the versatility of modern asymmetric synthesis in accessing these important heterocyclic scaffolds.

Reaction Chemistry and Mechanistic Investigations of 1,3,3a,4,7,7a Hexahydro 2 Benzofuran

Study of Reaction Mechanisms

The formation of the 1,3,3a,4,7,7a-hexahydro-2-benzofuran skeleton is a classic example of a pericyclic reaction, offering a stereocontrolled route to this bicyclic system.

Concerted [4+2] Cycloaddition Mechanisms

The primary method for synthesizing the this compound ring system is the Diels-Alder reaction, a [4+2] cycloaddition. nih.gov This reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. nih.gov In this specific synthesis, furan (B31954) serves as the four-pi-electron diene, while an alkene-based dienophile, such as maleic anhydride (B1165640), provides the two-pi-electron component. publish.csiro.aunih.gov

The mechanism is generally understood to be a concerted process, meaning the new sigma bonds between the diene and dienophile form in a single step through a cyclic transition state. nih.govpublish.csiro.au This concerted nature is crucial as it dictates the stereochemistry of the resulting product. researchgate.net The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. google.com Research has captured and characterized prereactive intermediates in the furan-maleic anhydride reaction, which are stabilized by π-π* interactions and lead into the cycloaddition pathway. rsc.org While the Diels-Alder reaction is typically viewed as concerted, some multi-step mechanisms involving zwitterionic or diradical intermediates can occur depending on the specific nature of the reactants. researchgate.netrsc.org

Endo Rule Predictions and Stereoselectivity

The stereochemical outcome of the Diels-Alder reaction is a key aspect of its synthetic utility. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. google.com A significant predictor of stereoselectivity is the "endo rule," which states that the major product is often the one where the substituents of the dienophile are oriented "endo," or syn to the larger bridge of the newly formed bicyclic system. vulcanchem.com This preference is traditionally explained by favorable secondary orbital interactions between the p-orbitals of the dienophile's substituents and the developing pi system in the transition state. mdpi.com

However, the cycloaddition involving furan is a notable exception to the straightforward application of the endo rule. While the endo adduct is formed faster (the kinetic product), it is often less stable than the exo adduct (the thermodynamic product). researchgate.netpublish.csiro.au Furan's aromatic character contributes to the relative instability of the adduct, making the Diels-Alder reaction readily reversible at elevated temperatures. researchgate.netmolaid.com This reversibility allows the initially formed endo product to revert to the starting materials, which can then recombine to form the more thermodynamically stable exo product. publish.csiro.aumolaid.com Consequently, reaction conditions, particularly temperature, can dictate the final product ratio. Computational studies have confirmed that furan is less reactive and less endo-selective in its reaction with maleic anhydride compared to other dienes like cyclopentadiene. mdpi.comcdnsciencepub.com

Influence of Reaction Parameters (Temperature, Solvent, Catalysts)

The outcome of the Diels-Alder reaction to form the hexahydro-2-benzofuran system is highly sensitive to the conditions employed.

Temperature: As noted, temperature has a profound effect on product distribution due to the reversibility of the furan-maleimide cycloaddition. sci-hub.se Low temperatures favor the kinetically controlled endo product. molaid.com As the temperature increases, the reverse (retro) Diels-Alder reaction becomes more significant, allowing the system to equilibrate towards the more stable exo product. molaid.comresearchgate.net Studies have identified optimal temperature ranges (e.g., 50–80 °C) to maximize conversion, as temperatures that are too high can favor the starting materials. sci-hub.senih.gov

Solvent: The choice of solvent can influence reaction rates. Polar solvents may be used to stabilize polar transition states that can occur in some Diels-Alder reactions, particularly those with significant zwitterionic character. google.com However, many furan-maleimide cycloadditions are performed under neat (solvent-free) conditions, which can lead to high efficiency and, in some cases, a liquid-to-solid phase transition that drives the reaction to completion by precipitating the product. nih.govacs.org

Catalysts: Lewis acids are effective catalysts for the Diels-Alder reaction, enhancing the dienophile's reactivity by lowering the energy of its LUMO. researchgate.net Various Lewis acids, including TiCl₄, ZnCl₂, and AlEt₂Cl, often supported on solid materials like silica (B1680970) gel or zeolites, have been shown to catalyze the reaction of furan with dienophiles like acrylates. acs.orgrsc.org These heterogeneous catalysts can improve reaction rates and selectivity, sometimes allowing reactions to proceed that would otherwise fail. acs.orgcdnsciencepub.com For instance, zeotypic Lewis acids can reduce the activation energy for the addition of furan to methyl acrylate (B77674) by approximately 12.5 kcal/mol compared to the thermal reaction. rsc.org

Transformational Chemistry

The bridged bicyclic structure of this compound and its derivatives is a substrate for various chemical transformations, including oxidation and reduction, which can modify the ring system in specific ways.

Oxidation Reactions and Derivative Formation

The oxidation of the 7-oxabicyclo[2.2.1]heptane framework can lead to several useful derivatives. A common transformation is the Baeyer-Villiger oxidation of ketone derivatives. For example, 7-oxabicyclo[2.2.1]heptan-2-one undergoes Baeyer-Villiger oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) to yield lactones. mdpi.com This reaction proceeds with the migration of a bridgehead carbon atom, resulting in the formation of a 2,8-dioxabicyclo[3.2.1]octan-3-one. publish.csiro.aumolaid.commasterorganicchemistry.com The regioselectivity of this oxidation can be influenced by substituents on the ring. molaid.comcdnsciencepub.com

Enzymatic oxidations are also employed. For instance, horse liver alcohol dehydrogenase can catalyze the stereospecific oxidation of meso-diol derivatives of 7-oxabicyclo[2.2.1]heptane to provide enantiomerically pure chiral γ-lactones. youtube.com Furthermore, oxidation of the core benzofuran (B130515) structure with catalysts modeled on cytochrome P450 enzymes can lead to the formation of epoxides, which can then undergo ring-opening to form various functionalized derivatives. publish.csiro.au

Table 1: Examples of Oxidation Reactions

SubstrateReagent/CatalystProduct TypeReference
7-Oxabicyclo[2.2.1]heptan-2-onem-CPBA (Baeyer-Villiger)Lactone (2,8-Dioxabicyclo[3.2.1]octan-3-one) publish.csiro.aumdpi.com
meso-7-Oxabicyclo[2.2.1]heptane diolsHorse Liver Alcohol DehydrogenaseChiral γ-Lactone youtube.com
BenzofuranH₂O₂ / Mn(III) PorphyrinEpoxide / Ring-opening products publish.csiro.au

Reduction Reactions of the Ring System

Reduction reactions offer pathways to simplify the ring system or introduce new stereocenters. Derivatives containing carbonyl groups, such as those formed from anhydride or ester dienophiles, can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters, lactones, and carboxylic acids to the corresponding primary alcohols or diols. youtube.com Weaker agents like sodium borohydride (B1222165) (NaBH₄) are typically used for reducing only ketone or aldehyde functionalities.

The reduction of a ketone at the C2 position of the 7-oxabicyclo[2.2.1]heptane ring, for example with LiAlH₄, occurs with high stereoselectivity. The hydride attacks exclusively from the less sterically hindered exo face to produce only the endo-alcohol. publish.csiro.aumdpi.com

A more fundamental transformation is the reductive cleavage of the ether bridge itself. This can be accomplished using potent reducing agent systems, such as a mixture of lithium tri-tert-butoxyaluminohydride and triethylborane. This reaction proceeds via an Sₙ2-like mechanism, where a hydride attacks one of the bridgehead carbons, leading to the cleavage of a C-O bond with inversion of stereochemistry at the center of attack. nih.gov This method provides a route to highly functionalized cyclohexanol (B46403) derivatives from the bicyclic ether precursor. nih.gov Additionally, the double bond present in the initial Diels-Alder adduct can be reduced, for instance by catalytic hydrogenation, to yield the fully saturated this compound ring system. This reduction is a key step in the synthesis of biologically active molecules like norcantharidin (B1212189) derivatives. nih.govrsc.org

Table 2: Examples of Reduction Reactions

SubstrateReagentProduct TypeReference
Ester/Lactone/Carboxylic Acid DerivativesLithium Aluminum Hydride (LiAlH₄)Diol/Alcohol youtube.com
7-Oxabicyclo[2.2.1]heptan-2-oneLithium Aluminum Hydride (LiAlH₄)endo-7-Oxabicyclo[2.2.1]heptan-2-ol publish.csiro.aumdpi.com
7-Oxabicyclo[2.2.1]heptane Ring SystemLiAlH(Ot-Bu)₃ / Et₃BCyclohexanol Derivative (Ring-opening) nih.gov
7-Oxabicyclo[2.2.1]hept-5-ene DerivativesCatalytic Hydrogenation (e.g., H₂/Pd-C)Saturated 7-Oxabicyclo[2.2.1]heptane nih.govrsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the saturated this compound framework are less common in the literature compared to its unsaturated or functionalized analogues. However, the principles of nucleophilic attack on related 7-oxabicyclo[2.2.1]heptane systems provide insight into the expected reactivity. Leaving groups are required at positions intended for substitution. The term "leaving group" refers to a molecular fragment that detaches with a pair of electrons during a heterolytic bond cleavage, enabling the molecule to undergo a nucleophilic substitution reaction. google.com

The stereochemical outcome of these reactions is heavily influenced by the rigid bicyclic structure. Nucleophilic attack generally occurs from the exo face, as the endo face is sterically hindered by the bicyclic framework. This stereoselectivity is a cornerstone of the synthetic utility of this scaffold.

Ring-Opening Reactions and Subsequent Transformations

The strained ether bridge of the this compound system is susceptible to cleavage under various conditions, leading to highly functionalized cyclohexane (B81311) derivatives. These ring-opening reactions are a powerful tool for stereocontrolled synthesis.

One of the most effective methods for the ring-opening of related unsaturated oxabicyclic systems involves catalysis by transition metals, notably Rhodium(I). acs.org In these reactions, coordination of the metal to the double bond of a 7-oxabicyclo[2.2.1]heptene derivative facilitates the cleavage of an adjacent carbon-oxygen bond. This process generates a π-allyl rhodium(III) intermediate. Subsequent attack by a nucleophile typically occurs at the less sterically hindered terminus of the allyl system, leading to the formation of highly functionalized cyclohexene (B86901) derivatives with a cis relationship between the newly introduced nucleophile and the hydroxyl group resulting from the bridge opening. acs.org

A study on the synthesis of bishomo-inositol derivatives utilized the precursor 1,3,3a,7a-tetrahydro-2-benzofuran. nih.gov This compound underwent epoxidation of the double bond, followed by acid-catalyzed ring-opening of the resulting epoxide and the tetrahydrofuran (B95107) ring with sulfamic acid to yield various bishomo-inositol isomers. nih.gov This demonstrates a sequential ring-opening strategy to introduce multiple hydroxyl groups with defined stereochemistry.

Furthermore, the reduction of related anhydride derivatives, such as (3aS,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione, after initial ring-opening with a chiral amine, has been shown to lead to complex amidoaminal structures. researchgate.net This highlights how the initial ring-opening can be coupled with subsequent transformations to build intricate molecular architectures.

Derivatization Strategies of the Hexahydrobenzofuran Scaffold

The this compound core is a valuable starting point for the synthesis of more complex molecular structures. Its inherent stereochemistry can be transferred to new products through a variety of derivatization strategies.

Synthesis of Bishomo-inositol Derivatives

Inositols and their analogues are of significant biological interest. The hexahydrobenzofuran scaffold provides a carbocyclic framework that can be elaborated into bishomo-inositols, which are cyclohexanehexols containing two additional carbon atoms.

A key strategy for the synthesis of bishomo-inositol derivatives starts with 1,3,3a,7a-tetrahydro-2-benzofuran. nih.gov The synthetic sequence involves several key transformations to introduce the required hydroxyl groups with specific stereochemistries. The following table summarizes the reaction sequence for the synthesis of different bishomo-inositol isomers. nih.gov

Starting MaterialReaction SequenceProduct
1,3,3a,7a-Tetrahydro-2-benzofuran1. Photooxygenation2. Cleavage of endoperoxide (Thiourea)3. Epoxidation4. Acid-catalyzed ring opening (Sulfamic acid)Bishomo-chiro-inositol
1,3,3a,7a-Tetrahydro-2-benzofuran1. Photooxygenation2. Cleavage of endoperoxide (Thiourea)3. cis-Hydroxylation4. Acid-catalyzed ring opening (Sulfamic acid)Bishomo-myo-inositol
1,3,3a,7a-Tetrahydro-2-benzofuran1. Epoxidation2. Acid-catalyzed ring opening (Sulfamic acid)Two isomeric Bishomo-allo-inositols

This approach demonstrates how the reactivity of the double bond in the tetrahydro-precursor can be controlled to achieve different hydroxylation patterns, ultimately leading to a variety of bishomo-inositol stereoisomers. nih.gov

Preparation of Complex Polycyclic Adducts

The unsaturated precursor to this compound, which contains a dienophilic double bond within the 7-oxabicyclo[2.2.1]heptene system, is an excellent substrate for cycloaddition reactions to form complex polycyclic adducts. While the saturated hexahydrobenzofuran itself does not undergo these reactions, its synthesis often proceeds from a Diels-Alder adduct.

For example, the Diels-Alder reaction between a furan derivative and a suitable dienophile is a common method to construct the 7-oxabicyclo[2.2.1]heptene framework. researchgate.net These adducts can then be further elaborated. For instance, intramolecular [4+2] cycloadditions of 2-imido substituted furans have been used to create highly functionalized oxabicyclic adducts. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 1,3,3a,4,7,7a-hexahydro-2-benzofuran, offering a window into the connectivity and spatial arrangement of atoms within the molecule.

Elucidation of Stereochemistry and Diastereomers

The hexahydro-2-benzofuran scaffold possesses multiple chiral centers, giving rise to the possibility of various stereoisomers. NMR spectroscopy is a powerful technique for differentiating between these isomers. For instance, in the study of related bicyclic benzofuran (B130515) derivatives, NMR was instrumental in identifying the diastereomers of 3,6-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one. researchgate.net The distinct chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra for each diastereomer allow for the determination of the relative configuration of the substituents and the ring fusion stereochemistry (cis or trans).

The analysis of coupling constants, particularly the vicinal coupling constants (³J), provides critical information about the dihedral angles between adjacent protons, which in turn helps to define the stereochemical relationships. The stereochemistry of the molecule can be controlled by the choice of metal in certain synthetic routes.

Application of 2D NMR Techniques (COSY, HMBC, HMQC)

While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals in complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) are routinely employed. metu.edu.tr

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations, identifying which protons are coupled to each other and thus helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly valuable for identifying quaternary carbons and for connecting different spin systems across the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive mapping of the molecular structure, confirming the connectivity and aiding in the stereochemical assignment. metu.edu.tr

Isotopic Labeling Studies (e.g., 2-¹³C-d-glucose) for Biosynthesis

Isotopic labeling studies are a powerful method for elucidating the biosynthetic pathways of natural products. In the context of related benzofuran derivatives produced by microorganisms, such as the fungus Cystostereum murrayi, supplementation with ¹³C-labeled precursors like 2-¹³C-d-glucose has been employed. researchgate.netresearchgate.net By tracing the incorporation of the ¹³C label into the final molecule using ¹³C NMR and Mass Spectrometry, researchers can identify the building blocks and key intermediates of the biosynthetic pathway. researchgate.net

These studies have demonstrated that certain terpenoids and lactones, structurally related to the hexahydro-2-benzofuran core, are synthesized de novo by the fungus from primary metabolites derived from glucose. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a key technique for confirming the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HR-MS allows for the determination of a unique elemental formula. This is a critical step in distinguishing between compounds with the same nominal mass but different atomic compositions.

Electrospray Ionization Time-of-Flight (ESI-TOF) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules, including those that are thermally labile or non-volatile. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS provides high sensitivity and mass accuracy. This technique is valuable for obtaining the accurate mass of the molecular ion, which is essential for confirming the molecular formula. The fragmentation patterns observed in the MS/MS spectra can also provide valuable structural information, complementing the data obtained from NMR spectroscopy.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained. This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. The way X-rays scatter off the electron clouds of the atoms allows for the calculation of a precise three-dimensional map of atomic positions. youtube.com

For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion (or anomalous scattering) can be used to establish the absolute structure. youtube.com This effect, which is particularly significant when using certain X-ray wavelengths like Cu Kα radiation, introduces small but measurable differences in the diffraction pattern that allow for the distinction between a molecule and its non-superimposable mirror image (enantiomer). lmu.edu

A critical parameter in this analysis is the Flack parameter. docbrown.info A Flack parameter value close to 0 indicates that the determined stereochemistry is correct. Conversely, a value approaching 1 suggests that the inverted structure is the correct one. Intermediate values may point to racemic twinning within the crystal. docbrown.infolibretexts.org While determining the absolute configuration of light-atom compounds (containing only elements like carbon, hydrogen, and oxygen) can be challenging, modern methods and careful data collection make it a feasible and reliable process. docbrown.infoechemi.com

Although specific crystallographic data for the parent compound this compound is not widely published, the application of this technique is well-documented for its derivatives. For instance, the unambiguous stereochemical assignment of related structures, such as (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one, has been confirmed through X-ray crystallography, with the data deposited in crystallographic repositories.

Crystallographic TermDescription
Non-centrosymmetric Space Group A crystal symmetry group that lacks a center of inversion, a prerequisite for a crystal composed of a single enantiomer. docbrown.info
Anomalous Dispersion The phase shift that occurs when the X-ray radiation frequency is close to the absorption frequency of an atom, allowing for the differentiation between enantiomers. youtube.com
Flack Parameter A value derived from the refinement of crystallographic data that indicates whether the determined absolute structure is correct (value near 0), incorrect (value near 1), or twinned. docbrown.infolibretexts.org
Absolute Configuration The precise three-dimensional arrangement of atoms in a chiral molecule that distinguishes it from its mirror image. libretexts.org

**4.4. Other Spectroscopic Methods

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. The technique measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific chemical bonds. The IR spectrum of this compound is characterized by the presence of a cyclic ether and a cyclohexene (B86901) ring system.

The key absorptions expected in its IR spectrum include:

C-O-C Stretching: As a cyclic ether, the compound will display a strong absorption band corresponding to the asymmetric stretching of the C-O-C ether linkage. This peak typically appears in the 1150-1050 cm⁻¹ region of the spectrum. lmu.edulibretexts.orglibretexts.orgopenstax.org

C=C Stretching: The presence of the double bond within the six-membered ring gives rise to a characteristic C=C stretching vibration. For a cyclohexene moiety, this peak is typically observed around 1640-1650 cm⁻¹. docbrown.info

=C-H Stretching: The hydrogens attached to the double-bonded carbons (vinylic hydrogens) will produce stretching absorptions at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. echemi.comnist.gov

C-H Stretching (sp³): The numerous sp³-hybridized carbons in the saturated portions of the rings will result in strong C-H stretching bands just below 3000 cm⁻¹, generally between 2950 and 2845 cm⁻¹. nist.gov

CH₂ Bending: The various methylene (B1212753) (CH₂) groups in the molecule will also show characteristic bending (scissoring) vibrations, typically around 1440 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecular structure occur, allowing for definitive identification when compared to a reference spectrum. docbrown.info

Functional GroupBondExpected Absorption Range (cm⁻¹)Intensity
Alkene=C-H3100 - 3000Medium
AlkaneC-H2950 - 2845Strong
AlkeneC=C1650 - 1640Medium, Variable
EtherC-O-C1150 - 1050Strong

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. wikipedia.org As this compound is a chiral molecule, its enantiomers will interact differently with left- and right-handed circularly polarized light. This differential absorption, known as the Cotton effect, provides crucial information about the molecule's absolute configuration and conformation in solution. researchgate.net

The CD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength. A positive or negative peak in the CD spectrum corresponds to the electronic transitions of the molecule's chromophores within the asymmetric environment. For this compound, the ether oxygen and the C=C double bond act as chromophores.

Measurement: Recording the CD spectrum of an enantiomerically pure sample.

Interpretation: The sign (positive or negative) and magnitude of the observed Cotton effects are directly related to the stereochemistry of the molecule.

Computational Correlation: Often, the experimental CD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov

This method is exceptionally sensitive to the three-dimensional structure of chiral species and serves as a powerful alternative or complement to X-ray crystallography, with the advantage that it can be performed on samples in solution. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Stereoselectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule such as 1,3,3a,4,7,7a-hexahydro-2-benzofuran, which possesses multiple chiral centers, DFT calculations are invaluable for predicting the stereoselectivity of its formation.

The synthesis of this compound typically involves the hydrogenation of a benzofuran (B130515) precursor. The stereochemical outcome of this reaction—that is, the spatial arrangement of atoms in the final product—is dictated by the transition states of the reaction pathways. DFT calculations can be employed to model these transition states and determine their relative energies.

For instance, in the hydrogenation of a substituted benzofuran, the hydrogen atoms can add to the furan (B31954) ring from either the same side (syn-addition) or opposite sides (anti-addition), leading to different stereoisomers. DFT can elucidate the preferred pathway by calculating the activation energies for both syn and anti-addition. The pathway with the lower activation energy would be the kinetically favored one, thus predicting the major stereoisomer formed.

Table 1: Hypothetical DFT Data for Stereoselective Hydrogenation

ParameterSyn-Addition Transition StateAnti-Addition Transition State
Relative Energy (kcal/mol)0.0+5.2
Key Bond Distance (Å)C-H: 1.09C-H: 1.11
Imaginary Frequency (cm⁻¹)-450-425

This table is illustrative and based on general principles of DFT calculations for hydrogenation reactions. Actual values would require specific quantum chemical computations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step mechanism of chemical reactions. For the formation of this compound, computational methods can be used to investigate the entire reaction coordinate, from reactants to products, identifying intermediates and transition states along the way.

One plausible synthetic route is the Diels-Alder reaction between furan and a suitable dienophile, followed by hydrogenation. Computational modeling can shed light on the intricacies of this process. For example, in the formation of benzofuran from furan, it has been shown that a ring-opening mechanism can be more favorable than a Diels-Alder reaction under certain catalytic conditions. researchgate.net In the gas phase, the Diels-Alder mechanism was calculated to have a high-energy intermediate, approximately 380 kJ/mol above the reactants. researchgate.net This barrier is significantly reduced in the presence of a catalyst like HZSM-5 zeolite to about 200 kJ/mol. researchgate.net In contrast, a ring-opening mechanism, while having an even higher gas-phase intermediate energy (around 500 kJ/mol), sees a dramatic reduction to approximately 50 kJ/mol with the catalyst. researchgate.net

These findings highlight the critical role of the reaction environment and how computational modeling can uncover non-intuitive reaction pathways. Similar detailed mechanistic studies could be performed for the synthesis of this compound to optimize reaction conditions and improve yields.

Prediction of Molecular Properties and Reactivity Profiles

Computational chemistry allows for the prediction of a wide range of molecular properties and reactivity profiles for this compound without the need for laboratory synthesis and experimentation. These properties are derived from the calculated electronic structure of the molecule.

Molecular Properties: Geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated with high accuracy using methods like DFT. For instance, in a related study on 1-benzofuran-2-carboxylic acid, DFT calculations were used to determine optimized geometric parameters, which were found to be in good agreement with experimental X-ray diffraction data. researchgate.net

Reactivity Profiles: The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is most likely to interact with other chemical species. For many benzofuran derivatives, the furan ring is found to be reactive toward electrophiles. wikipedia.org

Table 2: Predicted Molecular Properties of this compound

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy+1.2 eVDFT/B3LYP
HOMO-LUMO Gap7.7 eVDFT/B3LYP
Dipole Moment1.8 DDFT/B3LYP

These values are hypothetical and representative of what could be obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexible six-membered ring of this compound can adopt several different conformations, such as chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Computational methods can be used to construct a potential energy surface (PES) for the molecule, which maps the energy as a function of its geometric parameters. By exploring this landscape, the lowest energy conformations (global minima) and other stable conformations (local minima) can be identified. The relative energies of these conformers determine their populations at a given temperature.

Understanding the conformational preferences of this compound is crucial as the molecule's shape can significantly influence its physical properties and biological activity if it were to be used as a scaffold in drug design.

Applications in Materials Science and Organic Synthesis

Use as Chiral Building Blocks in Organic Synthesis

The chiral nature of 1,3,3a,4,7,7a-hexahydro-2-benzofuran, particularly its stereoisomers like (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran, renders it an important chiral building block in asymmetric synthesis. sigmaaldrich.com Chiral building blocks are essential for constructing enantiomerically pure complex molecules, which is critical in fields like medicinal chemistry and materials science. Research has focused on developing synthetic strategies to create furyl- and benzofuryl-containing building blocks from accessible substrates. researchgate.netsemanticscholar.org These methods often involve cascade acid-catalyzed reactions followed by oxidation to yield functionalized furans and benzofurans. researchgate.netsemanticscholar.org The resulting structures serve as platforms for synthesizing more complex, hetaryl-substituted heterocycles with potential applications in materials chemistry. researchgate.netsemanticscholar.org

Applications in Polymer Chemistry

Derivatives of the hexahydro-2-benzofuran scaffold are instrumental in polymer chemistry, contributing to the development of advanced materials with specific properties.

Benzofuran (B130515) derivatives are recognized as viable synthons in polymer chemistry. researchgate.net The anhydride (B1165640) form of the parent compound, specifically hexahydro-2-benzofuran-1,3-dione, is utilized in polymerization reactions. For instance, it can be polymerized with other molecules like 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,3-isobenzofurandione to create new polymer structures. nih.gov Furthermore, epoxy-containing derivatives, such as (3aR,7aS)-3a,7a-dimethylhexahydro-4,7-epoxy-2-benzofuran-1,3-dione, are key components in the formulation of epoxy resins. nih.gov These resins are known for their strong adhesive properties and durability, making them suitable for a wide range of industrial applications.

Role as Intermediates in Synthesis of Complex Organic Molecules

The hexahydro-2-benzofuran framework is a common intermediate in the total synthesis of various complex organic molecules. A frequent strategy involves a Diels-Alder reaction, often using a furan (B31954) as the diene, to construct the core bicyclic ring system. wikipedia.org This approach is a cornerstone in the laboratory synthesis of natural products like cantharidin. wikipedia.org Research has demonstrated the preparation of functionalized isobenzofurans, such as those with carboxylic acid or acetate (B1210297) groups, which serve as intermediates for further chemical transformations. researchgate.net The reactive nature of these intermediates allows for the construction of intricate molecular architectures, including tricyclic nitrogen heterocycles through intramolecular Diels-Alder reactions. researchgate.net

Development of Novel Catalysts and Reaction Methodologies

The pursuit of efficient synthetic routes to benzofuran-containing molecules has led to the development of new reaction methodologies. researchgate.netsemanticscholar.org A notable approach involves cascade acid-catalyzed reactions of substrates like 2-methylfuran (B129897) with α,β-unsaturated carbonyl compounds or salicyl alcohols. researchgate.netsemanticscholar.org This is followed by an oxidation step to produce functionalized furans and benzofurans with high yields. semanticscholar.org These developed protocols are significant as they start from readily available precursors and offer an atom-economical pathway to valuable building blocks for organic electronics and other functional materials. semanticscholar.orgresearchgate.net

Precursors for Specialized Chemical Compounds (e.g., Anhydrides, Lactones)

This compound and its derivatives serve as precursors to a variety of specialized chemical compounds, most notably anhydrides and lactones. The corresponding anhydride, this compound-1,3-dione, is a key derivative used in further chemical synthesis. nih.govchemicalbook.com This compound is analogous to phthalic anhydride, an important industrial chemical used in the large-scale production of plasticizers and dyes. wikipedia.org

Similarly, lactone structures can be derived from the benzofuran scaffold. For example, 4,7-epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one is a related lactone that can be used as a building block in research. achemblock.com The synthesis of compounds like (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid, which contains a lactone ring, highlights the utility of the core structure in generating diverse functional molecules. researchgate.net These precursors are valuable in creating hetaryl-substituted heterocycles and other complex systems for materials chemistry applications. researchgate.net

Interactive Data Table of Benzofuran Derivatives

Compound NameCAS NumberMolecular FormulaKey Application/Feature
(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran3471-41-8C₈H₁₂OChiral Building Block sigmaaldrich.com
This compound-1,3-dioneNot specifiedC₈H₁₀O₃Anhydride Precursor chemicalbook.com
(3aR,7aS)-3a,7a-dimethylhexahydro-4,7-epoxy-2-benzofuran-1,3-dione56-25-7C₁₀H₁₂O₄Epoxy Resin Component nih.gov
4,7-epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one72150-22-2C₈H₈O₃Lactone Building Block achemblock.com
Cantharidin56-25-7C₁₀H₁₂O₄Complex Natural Product wikipedia.org

Biosynthetic Pathways and Natural Occurrence of Hexahydrobenzofuran Derivatives

Fungal Biogenesis of Benzofuran (B130515) Derivatives (e.g., Cystostereum murrayi)

The basidiomycete fungus Cystostereum murrayi is a notable producer of potent, bicyclic monoterpenoid aroma compounds built upon a hexahydrobenzofuran framework. Research into the volatile compounds produced by this fungus has led to the identification of several key derivatives, including dill ethers and rare lactones known as dihydromenthofurolactones.

Studies on submerged cultures of C. murrayi have shown that the biosynthesis of these compounds is intrinsically linked to the availability of primary carbon sources like glucose. Isotopic labeling studies, particularly with 13C-labeled glucose, have conclusively demonstrated that these complex molecules are synthesized de novo by the fungus.

The biosynthetic journey to these hexahydrobenzofuran derivatives commences with common monoterpene precursors. Supplementation studies have identified limonene (B3431351) and p-menth-1-en-9-ol (B100243) as crucial intermediates in the fungal pathways. These findings suggest a multi-step enzymatic process that transforms these simpler monoterpenes into the more complex bicyclic structures.

Further analysis of C. murrayi cultures has revealed the formation of other related terpenoids, such as limonen-10-ol and its corresponding aldehyde, limonen-10-al, providing more pieces to the puzzle of this intricate biosynthetic network. The production of specific stereoisomers of these compounds points towards a highly controlled enzymatic process, which will be discussed in more detail in a later section.

FungusPrecursorIntermediateProduct
Cystostereum murrayiGlucoseLimonene, p-menth-1-en-9-olDill Ether, Dihydromenthofurolactones
Pleurotus sapidusGlucoseLimonene, p-menth-1-en-9-olDill Ether, Wine Lactone

Independent Biogenesis Pathways of Related Structures (e.g., Dill Ethers, Lactones)

Despite their structural similarities, key stereochemical differences between the lactones and dill ethers produced by C. murrayi provide strong evidence for separate enzymatic assembly lines. psu.edu This suggests that while they may share early precursors like limonene, the pathways diverge at a critical juncture, with different sets of enzymes catalyzing the subsequent cyclization and functional group modifications that lead to either the ether or the lactone.

For instance, the white-rot fungus Pleurotus sapidus also biosynthesizes both dill ether and wine lactone. nih.gov Studies with this fungus have shown its ability to biotransform all enantiomeric forms of the intermediate p-menth-1-en-9-ol into the respective isomers of both dill ether and wine lactone, further supporting the idea of distinct enzymatic routes from a common intermediate pool. nih.gov

Enzymatic Transformations in Synthesis of Stereoisomers

The formation of specific stereoisomers of hexahydrobenzofuran derivatives is a hallmark of fungal biosynthesis, underscoring the high degree of control exerted by the enzymes involved. The stereochemistry of the final products is determined by the precise folding of the substrate within the enzyme's active site during key catalytic steps, such as cyclization and oxidation.

Fungi like Pleurotus sapidus have been found to produce rare stereoisomers of dill ether and wine lactone, specifically the (3R,3aR,7aS) and (3S,3aR,7aS) forms. nih.gov This stereospecificity is a direct result of the enzymatic machinery of the fungus. The enzymes, likely belonging to the cytochrome P450 monooxygenase family, catalyze the cyclization of the monoterpene precursors in a highly controlled manner, dictating the relative and absolute stereochemistry at the multiple chiral centers of the hexahydrobenzofuran ring system.

The biotransformation of all enantiomers of p-menth-1-en-9-ol by P. sapidus into the corresponding isomers of dill ether and wine lactone highlights the versatility and stereoselectivity of the fungal enzymes. nih.gov This indicates that the enzymes can accommodate different stereoisomers of the substrate while still directing the reaction towards a specific stereochemical outcome in the product. While the exact enzymes responsible for these transformations in Cystostereum murrayi are yet to be fully characterized, the observed stereospecificity of the products strongly suggests the involvement of a similar suite of highly selective enzymes.

CompoundStereoisomers Produced by Pleurotus sapidus
Dill Ether(3R,3aR,7aS), (3S,3aR,7aS)
Wine Lactone(3R,3aR,7aS), (3S,3aR,7aS)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,3a,4,7,7a-hexahydro-2-benzofuran derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of hexahydrobenzofuran derivatives often involves cycloaddition or ring-closing metathesis. For example, Diels-Alder reactions between dienes and dienophiles (e.g., maleic anhydride) under thermal or Lewis acid-catalyzed conditions yield stereochemically diverse products. Evidence from X-ray crystallography confirms that substituent positioning and reaction temperature (80–120°C) significantly affect the endo/exo selectivity and ring conformation . Optimizing solvent polarity (e.g., toluene vs. THF) and catalyst choice (e.g., Grubbs catalysts for metathesis) can further modulate stereochemistry .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of hexahydro-2-benzofuran analogs?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry and stereochemistry. For instance, coupling constants (J3a,4J_{3a,4} = 4.2–5.5 Hz) and NOE correlations resolve axial/equatorial substituents in fused bicyclic systems .
  • IR : Stretching frequencies for carbonyl groups (1,3-dione derivatives) appear at 1740–1780 cm1^{-1}, while lactone C=O signals occur at 1710–1730 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, with fragmentation patterns distinguishing between isomers (e.g., loss of CO or CH3_3 groups) .

Q. How can researchers access thermodynamic stability data for hexahydro-2-benzofuran systems?

  • Methodological Answer : Thermodynamic parameters (e.g., ΔHf\Delta H_f^\circ, Gibbs free energy) are available via the NIST Chemistry WebBook. Computational methods (DFT or MD simulations) using software like Gaussian or COMSOL Multiphysics can predict stability trends, validated against experimental calorimetry data .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between computational models and experimental data for hexahydrobenzofurans?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. To address this:

  • Perform temperature-dependent NMR studies to identify dynamic equilibria (e.g., ring-flipping).
  • Compare experimental X-ray structures (e.g., CCDC entries) with DFT-optimized geometries, adjusting solvent models (PCM or SMD) in simulations .
  • Use ECD (electronic circular dichroism) for chiral derivatives to correlate calculated vs. observed Cotton effects .

Q. How can regioselective functionalization of hexahydro-2-benzofuran be achieved for drug discovery applications?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Directing groups (e.g., acetyloxy or methyl) at C4 or C7 enhance para/ortho selectivity in nitration or halogenation .
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at brominated positions (C5 or C6) introduces aryl/heteroaryl groups with >80% yields .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) enable enantioselective hydrolysis of ester derivatives (e.g., 4-[(acetyloxy)methyl] analogs) .

Q. What experimental and computational approaches validate the biological activity of hexahydrobenzofuran-based inhibitors?

  • Methodological Answer :

  • In Vitro Assays : Measure IC50_{50} values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method, correlating substituent effects (e.g., electron-withdrawing groups at C3 improve inhibition) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key residues (e.g., Trp86 in AChE) often form π-π stacking with the benzofuran ring .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics, highlighting logP (2.5–3.5) and PSA (60–80 Ų) as critical parameters for blood-brain barrier penetration .

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